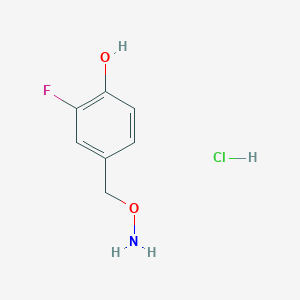

4-(Aminooxymethyl)-2-fluorophénol ; chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Aminooxymethyl)-2-fluorophenol; hydrochloride, commonly known as AF-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AF-2 is a derivative of 2-fluorophenol and is synthesized by the reaction of 4-formylphenol with hydroxylamine.

Mécanisme D'action

AF-2 exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. AF-2 has also been found to modulate the expression of various genes involved in oxidative stress and inflammation.

Biochemical and Physiological Effects

AF-2 has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including neuronal cells, endothelial cells, and macrophages. AF-2 has also been found to improve mitochondrial function and reduce apoptosis in neuronal cells.

Avantages Et Limitations Des Expériences En Laboratoire

AF-2 has several advantages as a research tool. It is relatively easy to synthesize and has good stability under normal laboratory conditions. AF-2 is also highly soluble in water, making it easy to handle and manipulate. However, AF-2 has some limitations as a research tool. It is relatively expensive compared to other antioxidants and may not be readily available in some laboratories.

Orientations Futures

AF-2 has several potential future directions for research. One area of interest is the development of AF-2 as a therapeutic agent for the treatment of various diseases. AF-2 has been found to exhibit promising results in preclinical studies for the treatment of neurodegenerative diseases, cardiovascular diseases, and cancer. Another area of interest is the development of AF-2 as a fluorescent probe for the detection of nitric oxide in biological systems. AF-2 has been found to exhibit high selectivity and sensitivity for nitric oxide detection, making it a promising candidate for this application.

Méthodes De Synthèse

AF-2 is synthesized by the reaction of 4-formylphenol with hydroxylamine in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate oxime, which is then reduced to AF-2 using sodium borohydride. The final product is obtained as a white crystalline solid.

Applications De Recherche Scientifique

- 4-AMFP peut servir de catalyseur ou de précurseur pour des matériaux catalytiques en raison de sa structure et de ses groupes fonctionnels uniques. Les chercheurs ont exploré son potentiel dans la promotion de réactions chimiques, telles que les transformations organiques ou la synthèse asymétrique. La présence de fluor et de groupes amino peut améliorer son activité catalytique et sa sélectivité .

Catalyse Avancée

Safety and Hazards

Propriétés

IUPAC Name |

4-(aminooxymethyl)-2-fluorophenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2.ClH/c8-6-3-5(4-11-9)1-2-7(6)10;/h1-3,10H,4,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQQUHVZWVGVLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CON)F)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanamine;hydrochloride](/img/structure/B2388781.png)

![N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine](/img/structure/B2388782.png)

![N-(3,4-dimethoxyphenethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2388783.png)

![N-[2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B2388789.png)

![N-[(1S)-1-Cyanoethyl]-2-propyloxane-4-carboxamide](/img/structure/B2388791.png)

![[3-(2-Chlorophenoxy)phenyl]methanamine](/img/structure/B2388793.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2388798.png)

![(E)-3-(2-methoxy-5-methylphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2388802.png)